molecular formula C19H18ClN3O2S B11074942 4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide

4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide

Cat. No.: B11074942
M. Wt: 387.9 g/mol
InChI Key: AKBAWETZQQHGRJ-JSGCOSHPSA-N
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Description

4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide is a complex organic compound with a unique structure It is characterized by the presence of a chloro-substituted benzamide group and a fused heterocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established methods. The key steps in the synthesis include:

    Formation of the Benzamide Core: This involves the reaction of 4-chlorobenzoic acid with an amine to form the benzamide.

    Construction of the Heterocyclic Ring System: This step involves the cyclization of appropriate intermediates to form the fused heterocyclic ring system.

    Introduction of the Carbonothioyl Group: This step involves the reaction of the intermediate with a thiocarbonyl reagent to introduce the carbonothioyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}benzamide: Similar structure but lacks the thio group.

    4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbamoyl}benzamide: Similar structure but has a carbamoyl group instead of the carbonothioyl group.

Uniqueness

The presence of the carbonothioyl group in 4-chloro-N-{[(5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}benzamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

4-chloro-N-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]benzamide

InChI

InChI=1S/C19H18ClN3O2S/c20-15-6-4-13(5-7-15)18(25)21-19(26)22-9-12-8-14(11-22)16-2-1-3-17(24)23(16)10-12/h1-7,12,14H,8-11H2,(H,21,25,26)/t12-,14-/m0/s1

InChI Key

AKBAWETZQQHGRJ-JSGCOSHPSA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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